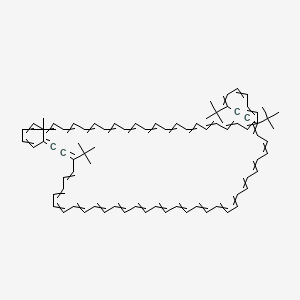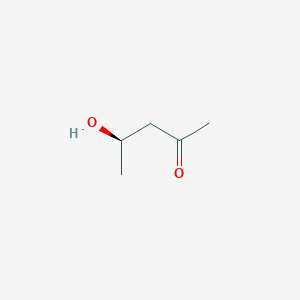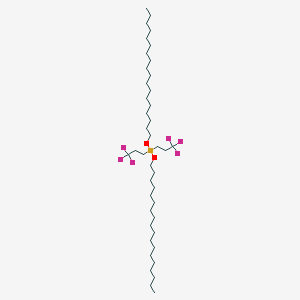
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is an organosilicon compound known for its unique properties and applications. This compound features two octadecyloxy groups and two 3,3,3-trifluoropropyl groups attached to a silicon atom, making it a versatile reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane typically involves the reaction of octadecyloxy and 3,3,3-trifluoropropyl groups with a silicon precursor. Commonly used silicon precursors include chlorosilanes or alkoxysilanes. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon precursor.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and alcohols.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires specific reagents depending on the desired substituent.
Major Products Formed
Hydrolysis: Silanols and alcohols.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to act as a coupling agent or crosslinker. The presence of fluorine atoms enhances the compound’s hydrophobicity and chemical resistance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with similar functional groups.
Octadecyldimethylchlorosilane: Contains octadecyloxy groups but lacks the trifluoropropyl functionality.
Uniqueness
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is unique due to the combination of long-chain alkoxy groups and trifluoropropyl groups, providing a balance of hydrophobicity, flexibility, and reactivity. This makes it particularly useful in applications requiring durable and chemically resistant materials.
Eigenschaften
CAS-Nummer |
63317-36-2 |
|---|---|
Molekularformel |
C42H82F6O2Si |
Molekulargewicht |
761.2 g/mol |
IUPAC-Name |
dioctadecoxy-bis(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C42H82F6O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-49-51(39-35-41(43,44)45,40-36-42(46,47)48)50-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI-Schlüssel |
FTHKLYAYFFTBLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCO[Si](CCC(F)(F)F)(CCC(F)(F)F)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


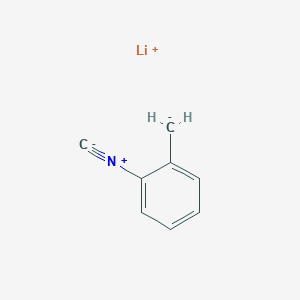
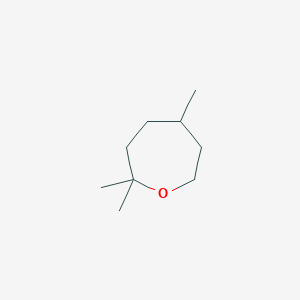
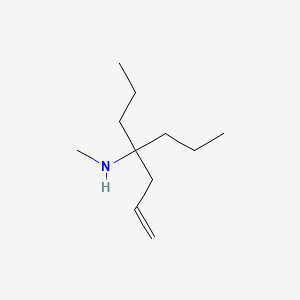

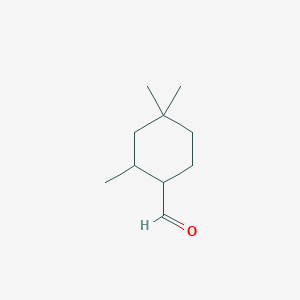

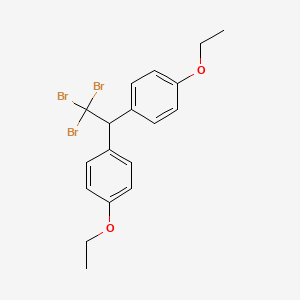


![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
